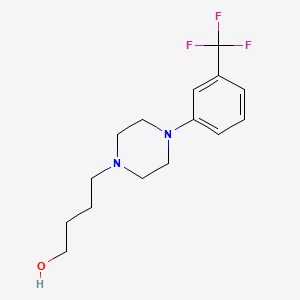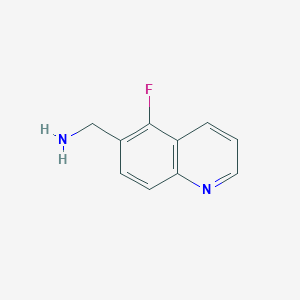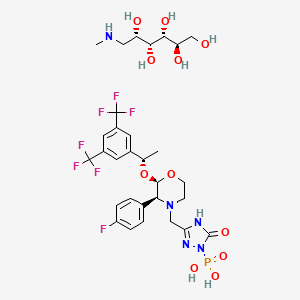
(1'S,2S,3R)-Fosaprepitant Dimeglumine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1’S,2S,3R)-Fosaprepitant Dimeglumine is a water-soluble prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound is administered intravenously and is rapidly converted to aprepitant in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2S,3R)-Fosaprepitant Dimeglumine involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by the introduction of the fosaprepitant moiety and the dimeglumine salt formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (1’S,2S,3R)-Fosaprepitant Dimeglumine follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
(1’S,2S,3R)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Hydrolysis: Conversion to aprepitant in the body.
Oxidation and Reduction: Involvement in metabolic pathways.
Substitution: Reactions with other chemical entities.
Common Reagents and Conditions
The common reagents used in these reactions include water, acids, bases, and oxidizing or reducing agents. The conditions vary depending on the specific reaction but generally involve controlled pH, temperature, and solvent systems.
Major Products Formed
The major product formed from the hydrolysis of (1’S,2S,3R)-Fosaprepitant Dimeglumine is aprepitant. Other products may include metabolites formed through oxidation and reduction pathways.
科学的研究の応用
(1’S,2S,3R)-Fosaprepitant Dimeglumine has several scientific research applications:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Used in research on neurokinin-1 receptor antagonists and their effects.
Medicine: Investigated for its efficacy in preventing CINV and other conditions involving NK1 receptors.
Industry: Utilized in the development of new pharmaceutical formulations and delivery systems.
作用機序
The mechanism of action of (1’S,2S,3R)-Fosaprepitant Dimeglumine involves its conversion to aprepitant, which then binds to the neurokinin-1 (NK1) receptors in the brain. This binding inhibits the action of substance P, a neuropeptide associated with nausea and vomiting. The inhibition of NK1 receptors prevents the emetic signal from being transmitted, thereby reducing nausea and vomiting.
類似化合物との比較
Similar Compounds
Aprepitant: The active form of (1’S,2S,3R)-Fosaprepitant Dimeglumine.
Rolapitant: Another NK1 receptor antagonist used for similar indications.
Netupitant: Combined with palonosetron for CINV prevention.
Uniqueness
(1’S,2S,3R)-Fosaprepitant Dimeglumine is unique due to its water solubility and rapid conversion to aprepitant, allowing for intravenous administration and quick onset of action. This makes it particularly useful in clinical settings where oral administration is not feasible.
特性
分子式 |
C30H39F7N5O11P |
|---|---|
分子量 |
809.6 g/mol |
IUPAC名 |
[3-[[(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20+;4-,5+,6+,7+/m00/s1 |
InChIキー |
UGJUJYSRBQWCEK-JAHGMKJFSA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


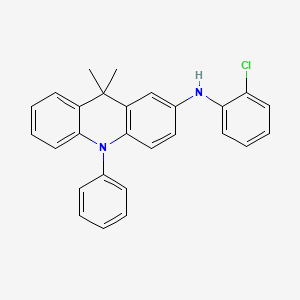
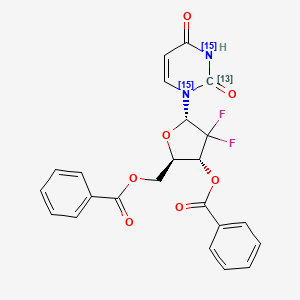
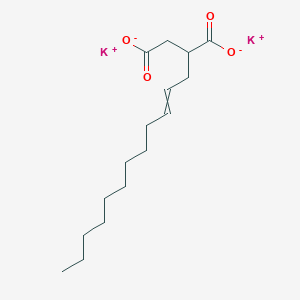
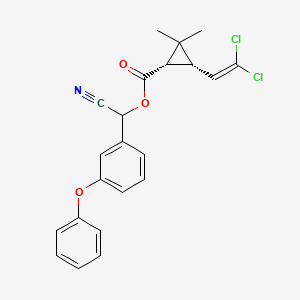
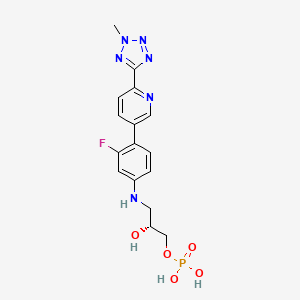
![[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate](/img/structure/B13862794.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide](/img/structure/B13862804.png)



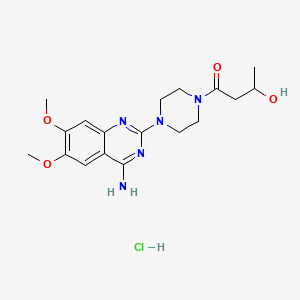
![[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21Z)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate](/img/structure/B13862828.png)
